molecular formula C8H9BrN2 B12830864 4-Bromo-6-cyclopropylpyridin-2-amine

4-Bromo-6-cyclopropylpyridin-2-amine

Cat. No.: B12830864
M. Wt: 213.07 g/mol
InChI Key: OLHCDESULPPVGB-UHFFFAOYSA-N
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Description

4-Bromo-6-cyclopropylpyridin-2-amine is a chemical compound with the molecular formula C8H9BrN2 and a molecular weight of 213.08 g/mol. This brominated pyridine derivative is classified as a halogen-substituted aminopyridine and serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. The presence of both a bromine atom and an amine group on the pyridine ring makes it a versatile building block for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, and nucleophilic substitution reactions. Based on its structural features, this compound is a useful precursor for synthesizing potential pharmacologically active molecules. For instance, related bromo- and cyclopropyl-substituted pyridines and pyrimidines are frequently employed in the development of adenosine A2a receptor antagonists, which are being investigated for the treatment of central nervous system disorders like Parkinson's disease . The cyclopropyl group can be used to fine-tune the molecule's metabolic stability, lipophilicity, and conformational properties. This product is intended for research purposes as a chemical reference standard or a synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions, referring to its Safety Data Sheet for detailed hazard information.

Properties

Molecular Formula

C8H9BrN2

Molecular Weight

213.07 g/mol

IUPAC Name

4-bromo-6-cyclopropylpyridin-2-amine

InChI

InChI=1S/C8H9BrN2/c9-6-3-7(5-1-2-5)11-8(10)4-6/h3-5H,1-2H2,(H2,10,11)

InChI Key

OLHCDESULPPVGB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=CC(=C2)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-cyclopropylpyridin-2-amine typically involves the bromination of 6-cyclopropylpyridin-2-amine. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors could be considered to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-cyclopropylpyridin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-6-cyclopropylpyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-6-cyclopropylpyridin-2-amine is not well-documented. as a pyridine derivative, it may interact with various biological targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions. The exact molecular targets and pathways would depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Steric Effects : The cyclopropyl group in this compound introduces greater steric bulk compared to methyl (in 4-Bromo-6-methylpyridin-2-amine) or halogens (e.g., Cl, F). This may reduce rotational freedom and influence crystal packing or binding interactions .

Electronic Effects : Electron-withdrawing groups (e.g., Br, Cl, F) enhance electrophilicity at the pyridine ring, affecting reactivity in cross-coupling reactions. The cyclopropyl group, being mildly electron-donating, could modulate this effect .

Applications : Fluorinated analogs like 6-Bromo-2-fluoropyridin-3-amine are prioritized in drug discovery due to improved metabolic stability , while iodinated derivatives (e.g., 6-Bromo-2-chloro-4-iodopyridin-3-amine) serve as intermediates in Suzuki-Miyaura couplings .

Crystallographic and Structural Data

  • 6-Bromo-N-(6-bromopyridin-2-yl)-N-[4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)phenyl]pyridin-2-amine: Single-crystal X-ray studies (T = 100 K) revealed a mean C–C bond length of 0.008 Å and R factor = 0.051, demonstrating the precision of SHELXL-based refinement for brominated pyridines . While this compound lacks reported crystallographic data, analogous methods (e.g., SHELXT for space-group determination) would likely apply .

Q & A

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.
  • First aid : For skin contact, wash with soap/water for 15 minutes; seek medical attention if irritation persists .

How can reaction conditions be optimized for introducing the cyclopropyl group?

Q. Advanced

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh3_3)4_4) enhance Suzuki coupling efficiency with cyclopropylboronic acids.
  • Solvent effects : Use anhydrous DMF or THF to stabilize reactive intermediates.
  • Temperature control : Reactions often require heating (80–100°C) under inert atmospheres to prevent boronic acid decomposition .
  • Monitoring : Track progress via TLC or in situ IR spectroscopy to minimize side products.

What challenges arise in X-ray crystallography for this compound?

Q. Advanced

  • Crystal growth : The compound’s low solubility in common solvents necessitates vapor diffusion or slow evaporation techniques.
  • Data refinement : Use SHELXL for anisotropic refinement of bromine atoms, which exhibit strong absorption effects. Twinning or disorder in the cyclopropane ring may require constraints or split-site modeling .

Which purification methods are effective post-synthesis?

Q. Basic

  • Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (20–50%) to separate brominated byproducts.
  • Recrystallization : Polar aprotic solvents (e.g., DMSO) yield high-purity crystals, though care is needed to avoid thermal degradation .

How can researchers assess purity and detect regioisomers?

Q. Advanced

  • HPLC : Reverse-phase C18 columns with UV detection (254 nm) separate isomers based on polarity differences.
  • Chiral chromatography : If stereoisomers form (e.g., due to cyclopropane ring strain), use chiral stationary phases (e.g., cellulose derivatives) .
  • Mass spectrometry fragmentation : Compare fragment patterns to theoretical predictions to identify unintended bromination sites .

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